molecular formula C7H11N3OS B14428714 N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine CAS No. 81410-91-5

N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine

Cat. No.: B14428714
CAS No.: 81410-91-5
M. Wt: 185.25 g/mol
InChI Key: UEMZPWGQBPNFPS-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine is a heterocyclic compound that features a fused imidazo-thiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazoles with γ-bromodipnones under mild heating conditions in benzene for 2-4 hours . The product is often isolated in the form of hydrobromides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more saturated imidazo-thiazole derivatives.

Comparison with Similar Compounds

N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine can be compared to other imidazo-thiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

81410-91-5

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

N-(2,2-dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylidene)hydroxylamine

InChI

InChI=1S/C7H11N3OS/c1-7(2)5(9-11)10-4-3-8-6(10)12-7/h11H,3-4H2,1-2H3

InChI Key

UEMZPWGQBPNFPS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NO)N2CCN=C2S1)C

Origin of Product

United States

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